molecular formula C8H8BrF B1273183 5-Bromo-2-fluoro-1,3-dimethylbenzene CAS No. 99725-44-7

5-Bromo-2-fluoro-1,3-dimethylbenzene

Cat. No.: B1273183
CAS No.: 99725-44-7
M. Wt: 203.05 g/mol
InChI Key: ZXPHUVHMBKRRJF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

5-Bromo-2-fluoro-1,3-dimethylbenzene has various applications in scientific research, including:

Safety and Hazards

5-Bromo-2-fluoro-1,3-dimethylbenzene may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-1,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds processed by cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the phosphorylation state of key proteins in the MAPK pathway, thereby affecting gene expression and cellular metabolism. Additionally, this compound has been found to alter the expression of genes involved in oxidative stress response, suggesting its potential role in modulating cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, which alters the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 5-Bromo-2-fluoro-1,3-dimethylbenzene involves the substitution reactions of benzene derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions required for each step. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).

    Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Electrophilic Aromatic Substitution: The major product is typically a substituted benzene derivative with the electrophile replacing the hydrogen atom at the ortho or para position relative to the existing substituents.

    Nucleophilic Substitution: The major product is a benzene derivative with the nucleophile replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-1,3-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various scientific research applications .

Properties

IUPAC Name

5-bromo-2-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPHUVHMBKRRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371256
Record name 5-bromo-2-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99725-44-7
Record name 5-bromo-2-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dimethyl-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4-Bromo-2,6-dimethylaniline (8.3 g, 42 mmol) at 5° C. and H2O (50 mL) was added conc H2SO4 (6.25 mL). NaNO2 (4.1 g) was added in portions until an excess was indicated by starch iodide paper. Water (30 mL) was added to make the mixture homogeneous. After transferring to a plastic container, HBF4 (50%, 13.7 g) was added dropwise with stirring. The resultant white precipitate was collected by vacuum filtration, washed with H2O (30 mL), MeOH (30 mL), and Et2O (60 mL), and dried over P2O5 under vacuum for 16 h. The solid was then heated in a glass flask with an open flame until all the solid had decomposed. The remaining liquid was diluted with Et2O (50 mL) and 0.5 M NaOH (30 mL). The organic layer was separated, washed with 0.5 M NaOH (25 mL), H2O (25 mL), brine (25 mL), dried (MgSO4), and concentrated in vacuo yielding 6.06 g (72%) of 1-bromo-4-fluoro-3,5-dimethylbenzene as a pale yellow liquid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
6.25 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.